molecular formula C11H17N3 B7868361 1-(4-tert-Butylphenyl)guanidine

1-(4-tert-Butylphenyl)guanidine

Cat. No.: B7868361
M. Wt: 191.27 g/mol
InChI Key: DSOKWLKBYFUNEO-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. The compound features a guanidine group attached to a 4-tert-butylphenyl moiety, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-(4-tert-Butylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction conditions often involve coupling reagents or metal-catalyzed guanidylation. For instance, S-methylisothiourea has been shown to be an efficient guanidylating agent .

Industrial production methods may involve the use of cyanamides that react with derivatized amines, as well as copper-catalyzed cross-coupling chemistry . These methods provide efficient and scalable routes for the synthesis of this compound.

Chemical Reactions Analysis

1-(4-tert-Butylphenyl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the guanidine group into different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-tert-Butylphenyl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylphenyl)guanidine involves its interaction with molecular targets such as DNA and enzymes. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. For example, as a DNA minor groove binder, the compound can interfere with DNA replication and transcription processes .

Comparison with Similar Compounds

1-(4-tert-Butylphenyl)guanidine can be compared with other guanidine derivatives such as:

    2-aminoimidazolines: These compounds have a five-membered ring structure and are present in many natural products.

    2-amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are also found in various medicinal compounds.

    2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring guanidines have unique biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other guanidine derivatives.

Properties

IUPAC Name

2-(4-tert-butylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h4-7H,1-3H3,(H4,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOKWLKBYFUNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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